molecular formula C15H14ClNO2S B14415597 Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate CAS No. 80199-76-4

Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate

Cat. No.: B14415597
CAS No.: 80199-76-4
M. Wt: 307.8 g/mol
InChI Key: KNTYCLDRQNFGCK-UHFFFAOYSA-N
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Description

Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a chlorinated aromatic ring, and a sulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of 4-methylphenyl sulfide to obtain 3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to form the final carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and carbamation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The aromatic and sulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-3-methyl-: Similar structure with a chlorinated aromatic ring and a hydroxyl group.

    4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Similar structure with a sulfanyl-substituted phenyl group and a carbamate group.

Uniqueness

Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

80199-76-4

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-methylphenyl)sulfanylphenyl]carbamate

InChI

InChI=1S/C15H14ClNO2S/c1-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)16)17-15(18)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

KNTYCLDRQNFGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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